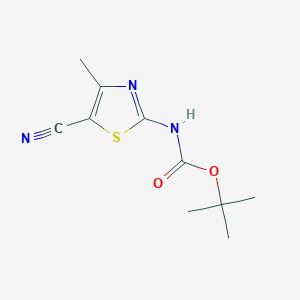![molecular formula C6H12ClN B1380158 Bicyclo[3.1.0]hexan-2-amin-Hydrochlorid CAS No. 1803596-82-8](/img/structure/B1380158.png)
Bicyclo[3.1.0]hexan-2-amin-Hydrochlorid
Übersicht
Beschreibung
Bicyclo[3.1.0]hexan-2-amine hydrochloride is an organic compound with the molecular formula C(6)H({12})ClN. It is a bicyclic amine, characterized by a unique structure where a six-membered ring is fused with a three-membered ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.0]hexan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals and as a tool in biochemical research.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents. Its amine group can interact with various biological targets, making it a candidate for drug development.
Industry: In industrial applications, it can be used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.0]hexan-2-amine hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the formation of the bicyclic structure. This can be achieved through a cyclization reaction of a suitable precursor, such as a 1,3-diene, under specific conditions that promote the formation of the bicyclic ring system.
Amination: The introduction of the amine group is usually carried out through an amination reaction. This can involve the use of reagents such as ammonia or amines in the presence of catalysts.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt. This is typically done by treating the amine with hydrochloric acid, resulting in the formation of Bicyclo[3.1.0]hexan-2-amine hydrochloride.
Industrial Production Methods
In an industrial setting, the production of Bicyclo[3.1.0]hexan-2-amine hydrochloride may involve more scalable and efficient methods. These can include continuous flow processes, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.1.0]hexan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can convert the compound into different amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), Chromium trioxide (CrO(_3))
Reduction: Lithium aluminum hydride (LiAlH(_4)), Sodium borohydride (NaBH(_4))
Substitution: Alkyl halides, Acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.
Wirkmechanismus
The mechanism by which Bicyclo[3.1.0]hexan-2-amine hydrochloride exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The bicyclic structure may also play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptan-2-amine hydrochloride: Another bicyclic amine with a different ring structure.
Bicyclo[3.2.0]heptan-2-amine hydrochloride: Similar in structure but with a different ring fusion pattern.
Uniqueness
Bicyclo[3.1.0]hexan-2-amine hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and stability are required.
Eigenschaften
IUPAC Name |
bicyclo[3.1.0]hexan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-2-1-4-3-5(4)6;/h4-6H,1-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMKZDZCBGHAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B1380075.png)

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1380078.png)

![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B1380080.png)

![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)
![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)



![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)
![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)

